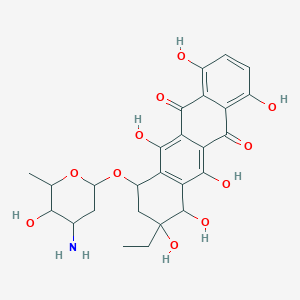

1-Hydroxyoxaunomycin

Description

Propriétés

Numéro CAS |

145165-10-2 |

|---|---|

Formule moléculaire |

C26H29NO11 |

Poids moléculaire |

531.5 g/mol |

Nom IUPAC |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-1,4,6,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H29NO11/c1-3-26(36)7-12(38-13-6-9(27)20(30)8(2)37-13)16-19(25(26)35)24(34)18-17(23(16)33)21(31)14-10(28)4-5-11(29)15(14)22(18)32/h4-5,8-9,12-13,20,25,28-30,33-36H,3,6-7,27H2,1-2H3 |

Clé InChI |

UZVYYCCZQKTPPG-UHFFFAOYSA-N |

SMILES canonique |

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N)O |

Synonymes |

1-hydroxy-D788-7 1-hydroxyoxaunomycin |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling 1-Hydroxyoxaunomycin: A Technical Guide to its Discovery and Isolation

For Immediate Release

A deep dive into the scientific journey of 1-Hydroxyoxaunomycin, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery and isolation of this novel anthracycline antibiotic. This document details the innovative biosynthetic conversion process, extensive purification protocols, and crucial analytical data that defined this compound.

Introduction

This compound is an anthracycline antibiotic discovered as a product of biosynthetic conversion. This guide provides an in-depth look at the pioneering work that led to its identification, focusing on the experimental methodologies employed in its creation and purification. The process hinges on the use of a daunorubicin-negative mutant of a Streptomyces species, which, when supplied with specific precursor molecules, facilitates the generation of this novel compound.

Discovery through Biosynthetic Conversion

The discovery of this compound was not a result of traditional screening of soil microbes, but rather a targeted approach using a genetically modified organism. A daunorubicin-negative mutant strain, blocked in the production of its native anthracycline, was utilized as a biocatalyst. This mutant was cultured and fed with aklavinone, an early-stage intermediate in the anthracycline biosynthetic pathway. The unique enzymatic machinery of the mutant strain then converted the aklavinone into the novel compound, this compound.

Experimental Workflow for Biosynthetic Conversion

The following diagram outlines the general workflow for the production of this compound through biosynthetic conversion.

Caption: Workflow for the production and isolation of this compound.

Isolation and Purification Protocol

The isolation and purification of this compound from the fermentation broth is a multi-step process designed to separate the target compound from other metabolites and media components. The detailed protocol is as follows:

-

Extraction: The culture broth is first adjusted to a specific pH and then extracted with an organic solvent, typically ethyl acetate. This initial step transfers the lipophilic anthracycline compounds from the aqueous phase to the organic phase.

-

Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract containing a mixture of compounds.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient of solvents, such as chloroform and methanol, is used to elute the compounds based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Preparative TLC: Fractions containing this compound are further purified using preparative thin-layer chromatography. This allows for a finer separation of the target compound from closely related impurities.

-

Crystallization: The purified this compound is then crystallized from a suitable solvent system to obtain the final, high-purity product.

Structural Elucidation and Physicochemical Properties

The definitive structure of this compound was determined through a combination of spectroscopic techniques. The following table summarizes the key physicochemical and spectroscopic data for the compound.

| Property | Value |

| Molecular Formula | C₂₇H₂₉NO₁₁ |

| Molecular Weight | 543.52 g/mol |

| Appearance | Reddish-orange needles |

| Melting Point | 198 - 201 °C |

| UV-Vis (λmax in MeOH) | 234, 252, 290, 490, 520 nm |

| ¹H NMR | Key signals include characteristic aromatic and sugar moiety protons. |

| ¹³C NMR | Resonances confirm the anthracycline core and sugar substituent. |

| Mass Spectrometry | Provides the exact molecular weight and fragmentation pattern. |

Biological Activity

Preliminary studies have shown that this compound exhibits significant biological activity. It has been demonstrated to inhibit the growth of U210 cells and interfere with DNA and RNA synthesis. Further research is warranted to fully characterize its mechanism of action and potential as a therapeutic agent.

Conclusion

The discovery of this compound through biosynthetic conversion represents a significant advancement in the field of natural product chemistry. This technical guide provides a foundational understanding of the innovative methods used for its production and isolation. The detailed protocols and analytical data presented herein serve as a valuable resource for researchers in the ongoing quest for novel antibiotics and anticancer agents.

Signaling Pathway (Hypothetical)

While the precise signaling pathway of this compound is still under investigation, a hypothetical pathway for its cytotoxic action, based on known anthracyclines, is proposed below. This likely involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis.

An In-depth Technical Guide to the Natural Source, Isolation, and Characterization of 1-Hydroxy-1-norresistomycin

Disclaimer: Initial searches for "1-Hydroxyoxaunomycin" did not yield a known natural product with this exact name. However, extensive data exists for a structurally similar compound, 1-hydroxy-1-norresistomycin . This guide will focus on 1-hydroxy-1-norresistomycin, assuming a possible typographical error in the original query.

This technical guide provides a comprehensive overview of the natural sources, isolation protocols, and characterization of the bioactive compound 1-hydroxy-1-norresistomycin for researchers, scientists, and drug development professionals.

Natural Source of 1-Hydroxy-1-norresistomycin

1-hydroxy-1-norresistomycin is a quinone-related antibiotic that has been isolated from marine actinomycetes, specifically from the genus Streptomyces.[1][2][3] Marine sediments have been a primary source for the discovery of these producing strains.

Table 1: Producing Organisms of 1-Hydroxy-1-norresistomycin

| Producing Organism | Isolation Source | Reference |

| Streptomyces chibaensis AUBN1/7 | Marine sediment from the Bay of Bengal, India | [1][2] |

| Streptomyces variabilis KP149559 | Marine environment | [4] |

| Marine-derived Streptomyces isolate B8005 | Marine sediment | [3] |

Experimental Protocols

This section details the methodologies for the fermentation, extraction, and purification of 1-hydroxy-1-norresistomycin from Streptomyces chibaensis AUBN1/7, as described in the literature.[5]

2.1 Fermentation Protocol

A two-stage fermentation process is employed to cultivate Streptomyces chibaensis AUBN1/7 for the production of 1-hydroxy-1-norresistomycin.

-

Seed Medium Composition:

-

Soyabean meal: 1.0%

-

Cornsteep solids: 1.0%

-

Glucose: 0.5%

-

CaCO₃: 0.5%

-

pH: 7.0

-

-

Production Medium Composition:

-

Soluble starch: 1.0%

-

Casein: 0.03%

-

KNO₃: 0.2%

-

NaCl: 0.2%

-

K₂HPO₄: 0.005%

-

CaCO₃: 0.002%

-

FeSO₄·7H₂O: 0.001%

-

Agar: 2.0%

-

-

Fermentation Conditions:

-

A well-grown culture from a starch casein agar slant is transferred to 250 ml Erlenmeyer flasks containing 50 ml of the seed medium.

-

The seed culture is incubated for 2 days at 28°C on a rotary shaker at 220 rpm.

-

This seed culture is then used to inoculate (10% v/v) 1-liter Erlenmeyer flasks containing 200 ml of the production medium.

-

The production culture is incubated under the same conditions as the seed culture.

-

2.2 Extraction and Purification Protocol

The following workflow outlines the steps for extracting and purifying 1-hydroxy-1-norresistomycin from the fermentation broth of Streptomyces chibaensis AUBN1/7.[5]

Caption: Workflow for the extraction and purification of 1-hydroxy-1-norresistomycin.

2.3 Characterization

The pure compound is identified and characterized using spectroscopic data.[1] While the detailed spectroscopic data is not fully provided in the search results, it is stated that the structure of 1-hydroxy-1-norresistomycin was confirmed through these methods.

Biosynthesis and Signaling Pathways

Currently, there is limited specific information available regarding the detailed biosynthetic pathway and associated signaling pathways for 1-hydroxy-1-norresistomycin. However, it is noted that the formation of this compound is of biosynthetic interest.[3]

The general biosynthesis of related compounds like resistomycin involves a type II polyketide synthase.[2] It is plausible that the biosynthesis of 1-hydroxy-1-norresistomycin follows a similar pathway.

Caption: Proposed general biosynthetic pathway for 1-hydroxy-1-norresistomycin.

Quantitative Data

The available literature provides some quantitative data regarding the extraction of 1-hydroxy-1-norresistomycin.

Table 2: Extraction Yield of 1-Hydroxy-1-norresistomycin from Streptomyces chibaensis AUBN1/7

| Parameter | Value | Reference |

| Culture Broth Volume | 6 Litres | [5] |

| Crude Ethyl Acetate Extract (from supernatant) | 5.0 g | [5] |

| Mycelium Extract | 4.5 g | [5] |

| Active Fraction VI (from mycelium extract) | 49.8 mg | [5] |

It is important to note that the final yield of the pure compound from Fraction VI is not explicitly stated in the provided reference.

This guide summarizes the current knowledge on the natural production of 1-hydroxy-1-norresistomycin. Further research is needed to fully elucidate its biosynthetic pathway and to optimize its production for potential therapeutic applications.

References

- 1. 1-Hydroxy-1-norresistomycin, a new cytotoxic compound from a marine actinomycete, Streptomyces chibaensis AUBN1/7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Hydroxy-1-norresistomycin and resistoflavin methyl ether: new antibiotics from marine-derived streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant activity of 1-hydroxy-1-norresistomycin derived from Streptomyces variabilis KP149559 and evaluation of its toxicity against zebra fish Danio rerio - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

1-Hydroxyoxaunomycin physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physical and Chemical Properties

Specific quantitative physical and chemical data for 1-Hydroxyoxaunomycin are not available in publicly accessible literature. However, based on its classification as an anthracycline and the known properties of its parent compound, oxaunomycin, we can infer certain characteristics.

Table 1: Physical and Chemical Properties of Oxaunomycin (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₉NO₁₀ | --INVALID-LINK-- |

| Molecular Weight | 515.5 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CC[C@]1(C--INVALID-LINK--O[C@H]5C--INVALID-LINK--O5)O">C@@HN)O | --INVALID-LINK-- |

| InChI Key | LKBBOPGQDRPCDS-YAOXHJNESA-N | --INVALID-LINK-- |

The addition of a hydroxyl group to form this compound would alter these values slightly. The molecular formula would become C₂₆H₂₉NO₁₁, and the molecular weight would increase by approximately 16 g/mol . Other properties such as melting point, solubility, and pKa would also be expected to differ, but the extent of these changes is not documented.

Biological Activity and Mechanism of Action

This compound has demonstrated antitumor activity. Specifically, it has been shown to be effective against leukemic L1210 cells.

As an anthracycline, its mechanism of action is presumed to be similar to other compounds in this class, such as doxorubicin and daunorubicin. The primary mechanisms for anthracyclines include:

-

DNA Intercalation: The planar aromatic chromophore of the molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with DNA replication and transcription.

-

Inhibition of Topoisomerase II: Anthracyclines can form a stable ternary complex with DNA and the enzyme topoisomerase II. This prevents the re-ligation of the DNA strands after they have been cleaved by the enzyme, leading to double-strand breaks and ultimately, apoptosis.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids.

The following diagram illustrates the generalized signaling pathway for anthracycline-induced cytotoxicity.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, isolation, and characterization of this compound are not available in the public domain. However, the seminal work by Yoshimoto et al. provides an outline of the methodologies used.

Biosynthesis

This compound was produced through a process of "limited biosynthetic conversion". This involved the use of a daunorubicin-nonproducing mutant strain of Streptomyces. This mutant was fed with known anthracyclinone precursors, which it then converted into novel anthracyclines, including this compound.

The following diagram illustrates the general workflow for this biosynthetic process.

Isolation and Purification

The isolation and purification of this compound from the bioconversion broth were mentioned in the 1992 study. While specific details are lacking, standard techniques for the isolation of anthracyclines from fermentation broths typically involve:

-

Extraction: The fermentation broth is often extracted with an organic solvent such as chloroform or ethyl acetate to separate the lipophilic anthracycline compounds from the aqueous medium.

-

Chromatography: The crude extract is then subjected to one or more chromatographic steps for purification. These can include:

-

Silica Gel Chromatography: For initial separation based on polarity.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.

-

Structural Determination

The structure of this compound was determined in the original study. While the specific data is not available, the techniques used for the structural elucidation of novel anthracyclines generally include:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HMQC, HMBC) to determine the connectivity of atoms within the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore.

Conclusion

This compound is a synthetically accessible anthracycline with demonstrated antitumor potential. However, its study appears to be limited, with a lack of comprehensive data on its physical and chemical properties and detailed biological mechanisms beyond what can be inferred from its chemical class. The foundational work by Yoshimoto and colleagues provides a clear path for its production via bioconversion. Further research would be necessary to fully characterize this compound and evaluate its potential as a therapeutic agent. This would involve a full elucidation of its physicochemical properties, a detailed investigation into its mechanism of action against various cancer cell lines, and in vivo studies to assess its efficacy and toxicity profile.

1-Hydroxyoxaunomycin CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hydroxyoxaunomycin, a novel anthracycline antibiotic. The information presented herein is compiled from available scientific literature and chemical databases, intended to support research and development efforts in oncology and medicinal chemistry.

Chemical Identity

While a specific CAS number for this compound has not been identified in the public domain, its parent compound, Oxaunomycin, is registered under CAS number 105615-58-5. The IUPAC name for Oxaunomycin is (7S,9R,10R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione[1]. The addition of a hydroxyl group at the C1 position of the aglycone moiety would systematically alter this nomenclature for this compound.

Physicochemical Properties

Biological Activity

This compound has been identified as an antitumor agent. A key study describes its activity against leukemic L1210 cells[2].

Quantitative Antitumor Activity Data

A summary of the antitumor activities of this compound and related compounds as described in the primary literature is presented below.

| Compound | Cell Line | Activity Metric | Reported Value |

| This compound | L1210 Leukemia | Not Specified | Antitumor activity demonstrated |

| 6-Deoxyoxaunomycin | L1210 Leukemia | Not Specified | Antitumor activity demonstrated |

Further details on the specific metrics (e.g., IC50 values) would require access to the full-text publication.

Experimental Protocols

The foundational research on this compound outlines several key experimental procedures. While the full detailed methodologies are contained within the primary publication, this section summarizes the reported experimental scope[2].

Production via Biosynthetic Conversion

This compound was produced through a limited biosynthetic conversion of known anthracyclinones. This process utilized a specific daunorubicin-nonproducing mutant of a Streptomyces strain[2].

Isolation and Purification

The newly synthesized this compound was isolated and purified from the bioconversion broth. The described methodology likely involved chromatographic techniques such as High-Pressure Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC), which are standard for the purification of anthracyclines[2].

Structural Determination

The chemical structure of this compound was determined following its purification. This process would have relied on spectroscopic methods, with Magnetic Resonance Spectroscopy being a key technique mentioned in the context of the study[2].

Biosynthetic Production Workflow

The production of this compound involves a multi-step biosynthetic process. The following diagram illustrates the conceptual workflow from the precursor anthracyclinones to the final product.

Caption: Biosynthetic conversion workflow for the production of this compound.

References

- 1. (7R,8R,10S)-10-((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-ethyl-7,8,9,10-tetrahydro-1,6,7,8,11-pentahydroxy-5,12-naphthacenedione | C26H29NO10 | CID 159300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Production of new anthracycline antibiotics 1-hydroxy-oxaunomycin and 6-deoxyoxaunomycin by limited biosynthetic conversion using a daunorubicin-negative mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Hydroxyoxaunomycin: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxyoxaunomycin is an anthracycline antibiotic with potent cytotoxic and inhibitory effects on critical cellular processes. This document provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, outlining putative experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams. This guide is intended to serve as a technical resource for researchers and professionals engaged in oncology and drug discovery.

Introduction

This compound belongs to the anthracycline class of antibiotics, a group of compounds renowned for their potent anti-cancer properties. It is structurally related to oxaunomycin, a highly potent cytotoxic agent. The biological activity of this compound is primarily characterized by its ability to inhibit cell proliferation and the synthesis of essential macromolecules, positioning it as a compound of significant interest for further investigation in cancer therapeutics.

Quantitative Biological Activity

The inhibitory activities of this compound have been quantified against various cellular processes. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency.

| Target | Cell Line | IC50 (µg/mL) | Reference |

| Cell Growth | U210 | 0.0005 | [1][2] |

| DNA Synthesis | U210 | 1.00 | [1][2] |

| RNA Synthesis | U210 | 0.76 | [1][2] |

Putative Experimental Protocols

While the precise, detailed experimental protocols used to determine the biological activity of this compound are not publicly available in full, this section outlines standard and established methodologies for the key assays cited. These protocols are based on common practices for evaluating anthracycline antibiotics.

Cell Growth Inhibition Assay (e.g., MTT Assay)

This assay determines the concentration of a compound required to inhibit cell growth by 50% (IC50).

-

Cell Line: U210 (or other relevant cancer cell lines).

-

Reagents: this compound, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a solubilizing agent (e.g., DMSO or SDS).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

-

DNA Synthesis Inhibition Assay (e.g., [³H]-Thymidine Incorporation Assay)

This method measures the inhibition of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside.

-

Cell Line: U210 (or other relevant cancer cell lines).

-

Reagents: this compound, cell culture medium, [³H]-thymidine, trichloroacetic acid (TCA), scintillation fluid.

-

Procedure:

-

Seed cells in a multi-well plate and treat with various concentrations of this compound for a defined period.

-

Add [³H]-thymidine to each well and incubate for a few hours to allow for its incorporation into newly synthesized DNA.

-

Terminate the incubation and wash the cells to remove unincorporated [³H]-thymidine.

-

Precipitate the DNA by adding cold TCA.

-

Wash the precipitate to remove any remaining unincorporated label.

-

Lyse the cells and collect the DNA.

-

Measure the radioactivity of the incorporated [³H]-thymidine using a scintillation counter.

-

Determine the IC50 for DNA synthesis inhibition by plotting the percentage of inhibition against the compound concentration.

-

RNA Synthesis Inhibition Assay (e.g., [³H]-Uridine Incorporation Assay)

This assay is similar to the DNA synthesis inhibition assay but measures the incorporation of a radiolabeled RNA precursor.

-

Cell Line: U210 (or other relevant cancer cell lines).

-

Reagents: this compound, cell culture medium, [³H]-uridine, trichloroacetic acid (TCA), scintillation fluid.

-

Procedure:

-

Follow a similar procedure to the DNA synthesis inhibition assay, but use [³H]-uridine instead of [³H]-thymidine.

-

The incorporated [³H]-uridine will be present in newly synthesized RNA.

-

Measure the radioactivity to quantify RNA synthesis.

-

Calculate the IC50 for RNA synthesis inhibition.

-

Mechanism of Action: Signaling Pathways and Workflows

The cytotoxic effects of this compound are believed to be mediated through mechanisms common to anthracycline antibiotics. These primarily involve the disruption of DNA replication and the induction of oxidative stress, ultimately leading to programmed cell death (apoptosis).

Inhibition of Topoisomerase II and DNA Damage

Anthracyclines are known to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks.

References

Unveiling the Enigmatic Mechanism of 1-Hydroxyoxaunomycin: A Technical Guide for Researchers

Despite extensive investigation, specific scientific literature detailing the mechanism of action for 1-Hydroxyoxaunomycin remains elusive. As a derivative of the potent anthracycline antibiotic oxaunomycin, its mode of action is presumed to align with this well-established class of chemotherapeutic agents. This guide, therefore, provides an in-depth exploration of the known mechanisms of oxaunomycin and the broader anthracycline family, offering a foundational understanding for researchers and drug development professionals.

Core Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Oxaunomycin, like other anthracyclines, exerts its potent cytotoxic effects through a combination of mechanisms that ultimately lead to cancer cell death. The primary modes of action are believed to be:

-

DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This physical disruption of the DNA structure interferes with critical cellular processes such as DNA replication and transcription, ultimately halting cell proliferation.

-

Topoisomerase II Inhibition: Anthracyclines are potent inhibitors of topoisomerase II, an essential enzyme responsible for managing the topological state of DNA during replication. By stabilizing the transient DNA-topoisomerase II cleavage complex, these drugs prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and triggering apoptotic cell death.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of highly reactive free radicals. This oxidative stress damages cellular components, including lipids, proteins, and nucleic acids, contributing to cytotoxicity.

Signaling Pathways Implicated in Anthracycline-Induced Cell Death

The cellular response to anthracycline-induced damage is complex and involves the activation of multiple signaling pathways. The accumulation of DNA double-strand breaks is a potent trigger for the DNA Damage Response (DDR) pathway, which in turn activates key effector proteins leading to cell cycle arrest and apoptosis.

Figure 1. Presumed signaling pathway for this compound-induced apoptosis.

Quantitative Data on Oxaunomycin and Related Anthracyclines

While specific quantitative data for this compound is not available, the following table summarizes the potent cytotoxic activity of its parent compound, oxaunomycin, in comparison to the widely used anthracycline, doxorubicin.

| Compound | Cell Line | IC50 (ng/mL) | Relative Potency vs. Doxorubicin |

| Oxaunomycin | L1210 Leukemia | ~0.1 | ~100x more potent |

| Doxorubicin | L1210 Leukemia | ~10 | 1x |

Data extrapolated from available literature on oxaunomycin.

Key Experimental Protocols for Studying Anthracycline Mechanism of Action

Researchers investigating the mechanism of action of novel anthracycline derivatives like this compound would typically employ a suite of established experimental protocols.

DNA Intercalation Assays

-

Viscometry: Measures the change in viscosity of a DNA solution upon addition of the compound. Intercalating agents increase the length and rigidity of the DNA, leading to a measurable increase in viscosity.

-

Fluorescence Spectroscopy: Utilizes fluorescent probes that bind to DNA. The binding of an intercalating agent can displace the probe, leading to a change in fluorescence intensity.

Topoisomerase II Inhibition Assays

-

DNA Relaxation Assay: Measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation.

-

Cleavage Complex Stabilization Assay: Detects the formation of the covalent complex between topoisomerase II and DNA, which is stabilized by inhibitors.

Measurement of Reactive Oxygen Species (ROS)

-

Cell-based Fluorescence Assays: Employs fluorescent dyes, such as DCFDA, that become fluorescent upon oxidation by ROS. The increase in fluorescence can be measured by flow cytometry or fluorescence microscopy.

Figure 2. A typical experimental workflow for investigating the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, its structural similarity to oxaunomycin and the broader class of anthracyclines provides a strong foundation for understanding its potential as an anticancer agent. Future research should focus on direct experimental investigation of this compound to confirm its activity as a DNA intercalator and topoisomerase II inhibitor, and to quantify its capacity for ROS generation. Such studies will be crucial for its further development and potential clinical application. Researchers in the field are encouraged to pursue these investigations to unlock the full therapeutic potential of this and other novel anthracycline derivatives.

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 1-Hydroxyoxaunomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaunomycin is a potent anthracycline antibiotic with significant cytotoxic activity against various cancer cell lines, reported to be approximately 100 times more potent than doxorubicin against leukemic L1210 cells.[1] Anthracyclines are a class of chemotherapeutic agents widely used in oncology, and their mechanism of action primarily involves the inhibition of topoisomerase II and intercalation into DNA, leading to the disruption of DNA replication and repair. The development of new anthracycline analogues, such as the hypothetical 1-Hydroxyoxaunomycin, is a key area of research aimed at improving efficacy, reducing cardiotoxicity, and overcoming drug resistance.

This document outlines two primary approaches for obtaining this compound:

-

Biosynthesis via Fermentation and Isolation: Leveraging a blocked mutant strain of a daunorubicin-producing microorganism.

-

Semi-synthetic Approach: Involving the chemical coupling of a modified aglycone (1-hydroxy-β-rhodomycinone) with a suitable sugar moiety.

Data Presentation

The following tables provide representative data for a typical anthracycline production and purification process. Actual values for this compound may vary.

Table 1: Fermentation Parameters for Anthracycline Production

| Parameter | Value |

| Microorganism | Blocked mutant of Streptomyces peucetius |

| Culture Medium | X-medium (e.g., soyabean meal, glycerol, mineral salts)[2] |

| Incubation Temperature | 28-30°C |

| Incubation Time | 96-120 hours |

| pH Range | 6.8-7.2 |

| Aeration | 1.0-1.5 vvm (volume of air per volume of medium per minute) |

| Agitation | 200-250 rpm |

Table 2: Purification Summary for a Representative Anthracycline

| Purification Step | Purity (%) | Yield (%) |

| Broth Filtration | - | 95-98 |

| Solvent Extraction | 60-70 | 80-90 |

| Silica Gel Chromatography | 90-95 | 60-70 |

| Crystallization | >98 | 85-95 |

| Overall Yield | >98 | 40-50 |

Experimental Protocols

Protocol 1: Biosynthesis, Extraction, and Purification of this compound

This protocol is adapted from general methods for the isolation of anthracyclines from Streptomyces cultures.

1. Fermentation:

-

Inoculum Preparation: Prepare a seed culture by inoculating a suitable medium (e.g., X-medium) with spores of the producer strain.[2] Incubate at 28°C for 48 hours on a rotary shaker.

-

Production Fermentation: Transfer the seed culture to a production fermenter containing the production medium. Maintain the fermentation under controlled conditions of temperature, pH, aeration, and agitation as detailed in Table 1.

-

Monitoring: Monitor the production of the target compound by taking periodic samples and analyzing them using High-Performance Liquid Chromatography (HPLC).

2. Extraction:

-

Harvesting: After the fermentation is complete (typically 96-120 hours), harvest the fermentation broth.

-

Cell Separation: Separate the mycelium from the culture broth by centrifugation or filtration. The target compound may be present in both the supernatant and the mycelium.

-

Solvent Extraction: Acidify the supernatant to approximately pH 2.0 and extract with a water-immiscible organic solvent such as chloroform or a mixture of chloroform and methanol. Extract the mycelium separately with an organic solvent like acetone or methanol, followed by extraction of the aqueous residue.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

3. Purification:

-

Chromatography:

-

Dissolve the crude extract in a minimal amount of the mobile phase.

-

Perform column chromatography on silica gel.

-

Elute the column with a solvent system such as chloroform-methanol with a gradient of increasing methanol concentration.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the desired product.

-

-

Crystallization:

-

Combine the pure fractions and evaporate the solvent.

-

Dissolve the residue in a small amount of a suitable solvent (e.g., methanol).

-

Induce crystallization by the slow addition of a non-polar solvent (e.g., n-hexane or diethyl ether).

-

Collect the crystals by filtration, wash with a cold non-polar solvent, and dry under vacuum.

-

Protocol 2: Semi-synthesis of this compound

This protocol outlines a general approach for the chemical synthesis of anthracycline glycosides.

1. Synthesis of the Aglycone (1-hydroxy-β-rhodomycinone):

-

The aglycone can be obtained through the degradation of related natural products or through total synthesis. Total synthesis of anthracycline aglycones is a complex multi-step process and is beyond the scope of this general protocol. Researchers should refer to specialized literature for detailed synthetic routes.

2. Synthesis of the Glycosyl Donor (e.g., protected daunosamine derivative):

-

The sugar moiety, daunosamine, needs to be appropriately protected and activated to act as a glycosyl donor. This typically involves the protection of hydroxyl and amino groups and the introduction of a good leaving group at the anomeric carbon (e.g., a halide).

3. Glycosylation Reaction (Koenigs-Knorr type reaction):

-

Dissolve the aglycone in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

-

Add a catalyst, such as a silver or mercury salt (e.g., silver triflate).

-

Cool the reaction mixture to a low temperature (e.g., -78°C).

-

Slowly add a solution of the glycosyl donor in the same solvent.

-

Allow the reaction to proceed for several hours, monitoring the progress by TLC.

-

Quench the reaction and perform an aqueous work-up to isolate the crude product.

4. Deprotection and Purification:

-

Remove the protecting groups from the sugar moiety using appropriate deprotection strategies (e.g., acid hydrolysis for acetal groups, hydrogenolysis for benzyl groups).

-

Purify the final product using column chromatography and crystallization as described in Protocol 1.

Visualizations

References

Application Notes and Protocols for NMR Spectroscopy of 1-Hydroxyoxaunomycin (Oxaunomycin)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Hydroxyoxaunomycin, more commonly known as Oxaunomycin, is a potent anthracycline antibiotic.[1] As with other members of the anthracycline class, such as Daunorubicin and Doxorubicin, elucidating its precise chemical structure and purity is paramount for its development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of such complex natural products.[2][3]

Chemical Structure

Oxaunomycin

-

Systematic Name: (7R,8R,10S)-10-((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-ethyl-7,8,9,10-tetrahydro-1,6,7,8,11-pentahydroxy-5,12-naphthacenedione[2]

-

Molecular Formula: C₂₆H₂₉NO₁₀[5]

-

Molecular Weight: 515.5 g/mol [2]

NMR Data Presentation: Daunorubicin HCl as a Reference

Due to the absence of published experimental NMR data for Oxaunomycin, the following tables summarize the ¹H and ¹³C NMR chemical shifts for Daunorubicin HCl in DMSO-d₆, a closely related anthracycline.[3] These values can serve as a valuable reference for estimating the expected chemical shifts in Oxaunomycin. The numbering scheme used corresponds to standard anthracycline nomenclature.

Table 1: ¹H NMR Chemical Shifts of Daunorubicin HCl in DMSO-d₆ [3]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.88 | d | 7.7 |

| H-2 | 7.86 | t | 8.0 |

| H-3 | 7.63 | d | 8.3 |

| H-4 | 13.25 | s | - |

| H-6 | 13.98 | s | - |

| H-7 | 4.95 | t | 6.2 |

| H-8a | 2.14 | dd | 14.5, 6.0 |

| H-8b | 2.26 | dd | 14.5, 6.5 |

| H-9 | 5.53 | s | - |

| H-10a | 2.95 | d | 18.2 |

| H-10b | 3.12 | d | 18.2 |

| 13-CH₃ | 2.25 | s | - |

| H-1' | 5.34 | d | 3.4 |

| H-2'a | 1.74 | dd | 13.0, 4.5 |

| H-2'b | 1.86 | dt | 13.0, 3.4 |

| H-3' | 3.35 | m | - |

| H-4' | 3.62 | m | - |

| H-5' | 4.21 | q | 6.5 |

| 5'-CH₃ | 1.12 | d | 6.5 |

| 3'-NH₂ | 7.85 | br s | - |

| 4'-OH | 5.15 | d | 4.9 |

Table 2: ¹³C NMR Chemical Shifts of Daunorubicin HCl in DMSO-d₆ [3]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 120.2 |

| C-2 | 136.8 |

| C-3 | 119.5 |

| C-4 | 161.3 |

| C-4a | 120.4 |

| C-5 | 187.0 |

| C-5a | 111.2 |

| C-6 | 156.5 |

| C-6a | 135.8 |

| C-7 | 70.1 |

| C-8 | 36.6 |

| C-9 | 75.1 |

| C-10 | 33.1 |

| C-10a | 134.8 |

| C-11 | 155.0 |

| C-11a | 110.6 |

| C-12 | 186.6 |

| C-12a | 134.6 |

| C-13 | 213.7 |

| C-14 | 24.8 |

| C-1' | 100.3 |

| C-2' | 32.2 |

| C-3' | 46.2 |

| C-4' | 65.6 |

| C-5' | 67.5 |

| C-6' | 17.1 |

Experimental Protocols for NMR Spectroscopy

The following protocols are generalized for the NMR analysis of anthracycline antibiotics like Oxaunomycin.

1. Sample Preparation

-

Solvent Selection: Deuterated solvents are essential for NMR. Dimethyl sulfoxide (DMSO-d₆) is a common choice for anthracyclines due to their good solubility. Other potential solvents include methanol-d₄ or chloroform-d, though solubility should be tested.

-

Concentration: For ¹H NMR, a concentration of 1-5 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 10-20 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. Filtration of the sample solution through a small plug of glass wool in a Pasteur pipette can remove particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, which is crucial for resolving the complex spin systems in natural products.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of 12-16 ppm is usually adequate.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended for good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

-

Number of Scans: The number of scans will depend on the sample concentration. For a few milligrams of sample, 16-64 scans should be sufficient.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments) is standard.

-

Spectral Width: A spectral width of 200-240 ppm is typically required.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of ¹³C.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Used to identify proton-proton couplings (¹H-¹H J-coupling). This is essential for tracing out the connectivity of spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon resonances based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is crucial for piecing together different spin systems and determining the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used to identify protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule.

-

3. Data Processing and Analysis

-

Software: Standard NMR processing software such as TopSpin, Mnova, or ACD/Labs NMR Processor can be used.

-

Processing Steps:

-

Fourier Transformation: Converts the raw time-domain data (FID) into the frequency-domain spectrum.

-

Phase Correction: Manual or automatic phase correction is applied to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A polynomial function is typically applied to correct for any distortions in the baseline.

-

Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons corresponding to each signal.

-

Peak Picking: The chemical shifts of all peaks are accurately determined.

-

-

Spectral Interpretation: The processed 1D and 2D NMR spectra are analyzed to assign all proton and carbon signals to the corresponding atoms in the molecular structure.

Visualizations

Diagram 1: General Workflow for NMR-based Structure Elucidation of a Natural Product

Caption: Workflow for the structural elucidation of natural products using NMR.

Diagram 2: Key 2D NMR Correlations for Structural Assembly

Caption: Role of different 2D NMR experiments in structure elucidation.

References

Application Notes and Protocols for Cell-Based Assays to Determine 1-Hydroxyoxaunomycin Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyoxaunomycin is a member of the anthracycline class of compounds, which are widely recognized for their potent cytotoxic effects and are staples in many chemotherapeutic regimens. These compounds primarily exert their anticancer activity through a multi-faceted mechanism that includes intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to programmed cell death, or apoptosis.[1][2][3] The structural characteristics of this compound suggest it likely shares these cytotoxic mechanisms.

These application notes provide detailed protocols for assessing the cytotoxicity of this compound in various cancer cell lines using common and well-established cell-based assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and an Annexin V-based assay for the detection of apoptosis.

Data Presentation: Cytotoxicity of Anthracycline Analogs

Quantitative data from cytotoxicity assays are crucial for comparing the potency of different compounds. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits a biological process by 50%.[2][4] While specific IC50 values for this compound are not yet publicly available, the following table provides a template for presenting such data and includes exemplary IC50 values for other anthracycline derivatives to illustrate the expected range of potency.[1]

| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |

| This compound | [e.g., K562] | MTT | [e.g., 72] | [Experimental Value] |

| This compound | [e.g., MelJuSo] | MTT | [e.g., 72] | [Experimental Value] |

| This compound | [e.g., U2OS] | MTT | [e.g., 72] | [Experimental Value] |

| Doxorubicin (Reference) | K562 | MTT | 72 | ~0.1 - 0.5 |

| Daunorubicin (Reference) | K562 | MTT | 72 | ~0.05 - 0.2 |

| N,N-dimethylidarubicin-trisaccharide | K562 | MTT | 72 | Low nanomolar range |

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves several key steps, from cell preparation to data analysis. A visual representation of this process is provided below.

A generalized workflow for conducting cell-based cytotoxicity assays.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[1][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][5] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[7] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of color formed is proportional to the number of lysed cells.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Controls: Prepare three sets of controls:

-

Vehicle Control: Cells treated with the vehicle (e.g., DMSO).

-

High Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.

-

Background Control: Culture medium without cells.

-

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of a stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Vehicle Control) / (High Control - Vehicle Control)] * 100

Annexin V Apoptosis Assay

Principle: This flow cytometry-based assay detects apoptosis by utilizing Annexin V, a protein with a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. A viability dye, such as Propidium Iodide (PI) or 7-AAD, is used to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of a viability dye (e.g., PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.

Postulated Signaling Pathway for this compound-Induced Apoptosis

As an anthracycline, this compound is expected to induce apoptosis primarily through the intrinsic pathway, initiated by DNA damage and the generation of reactive oxygen species.

Proposed apoptotic signaling cascade initiated by this compound.

References

- 1. Re-Exploring the Anthracycline Chemical Space for Better Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Application Notes and Protocols for 1-Hydroxyoxaunomycin Efficacy Testing in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyoxaunomycin is a novel synthetic compound with potential dual-action as an anticancer and antimicrobial agent. Preclinical evaluation of its efficacy in relevant animal models is a critical step in its development pathway. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound using established murine models for both cancer and bacterial infections. The methodologies described herein are designed to yield robust and reproducible data to inform further clinical development.

Putative Mechanism of Action

This compound is hypothesized to exert its therapeutic effects through a multi-pronged approach. As an anticancer agent, it is believed to inhibit DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Its antimicrobial activity is thought to stem from the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.

Figure 1: Hypothesized dual mechanism of action of this compound.

Part 1: Anticancer Efficacy Testing in a Xenograft Mouse Model

This protocol outlines the steps for evaluating the antitumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts. The choice of the cancer cell line should be guided by in vitro sensitivity data.[1] For this protocol, we will use the human breast adenocarcinoma cell line, MDA-MB-231.

Experimental Workflow: Anticancer Efficacy

Figure 2: Workflow for in vivo anticancer efficacy testing.

Detailed Protocol: Xenograft Model

1. Animal Model:

-

Species: Immunodeficient mice (e.g., NOD scid gamma - NSG), female, 6-8 weeks old.

-

Housing: Maintained in a specific pathogen-free (SPF) facility with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Cell Preparation and Implantation:

-

Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.

-

Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 107 cells/mL.

-

Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.

3. Tumor Growth and Randomization:

-

Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

-

When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group).

4. Treatment Groups:

-

Group 1: Vehicle control (e.g., saline or DMSO solution)

-

Group 2: this compound (Low Dose, e.g., 10 mg/kg)

-

Group 3: this compound (High Dose, e.g., 30 mg/kg)

-

Group 4: Positive control (e.g., a standard-of-care chemotherapeutic agent)[2]

5. Drug Administration and Monitoring:

-

Administer the assigned treatment via intraperitoneal (i.p.) injection daily for 21 days.

-

Record tumor volume and body weight every 2-3 days.

-

Monitor the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

6. Endpoint and Data Collection:

-

The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm3) or after 21 days of treatment.

-

Euthanize mice and excise tumors. Weigh the tumors and preserve a portion for histological and biomarker analysis.

Data Presentation: Anticancer Efficacy

Table 1: Tumor Growth Inhibition

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1450 ± 120 | - |

| This compound | 10 | 870 ± 95 | 40.0 |

| This compound | 30 | 435 ± 68 | 70.0 |

| Positive Control | Varies | 350 ± 55 | 75.9 |

Table 2: Animal Body Weight Changes

| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Change (%) |

| Vehicle Control | - | 20.5 ± 0.8 | 21.0 ± 0.9 | +2.4 |

| This compound | 10 | 20.3 ± 0.7 | 20.1 ± 0.8 | -1.0 |

| This compound | 30 | 20.6 ± 0.8 | 19.0 ± 1.0 | -7.8 |

| Positive Control | Varies | 20.4 ± 0.7 | 18.5 ± 1.2 | -9.3 |

Part 2: Antibiotic Efficacy Testing in a Murine Thigh Infection Model

This protocol is designed to evaluate the in vivo bactericidal activity of this compound against a clinically relevant bacterial strain, such as Methicillin-resistant Staphylococcus aureus (MRSA). The murine thigh infection model is a standard for assessing the efficacy of new antibiotics.[3]

Experimental Workflow: Antibiotic Efficacy

Figure 3: Workflow for in vivo antibiotic efficacy testing.

Detailed Protocol: Thigh Infection Model

1. Animal Model and Neutropenia Induction:

-

Species: Swiss Webster mice, female, 4-6 weeks old.

-

Neutropenia: To mimic an immunocompromised state, induce neutropenia by administering cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the model more reliant on the antimicrobial agent's efficacy.[4]

2. Bacterial Inoculum Preparation:

-

Grow MRSA (e.g., USA300 strain) in Tryptic Soy Broth (TSB) to mid-log phase.

-

Wash and resuspend the bacterial pellet in sterile saline to a final concentration of approximately 1 x 107 CFU/mL.

3. Infection:

-

Anesthetize the mice.

-

Inject 100 µL of the bacterial suspension (1 x 106 CFU) into the right thigh muscle of each mouse.

4. Treatment Groups:

-

Group 1: Vehicle control (saline)

-

Group 2: this compound (Low Dose, e.g., 5 mg/kg)

-

Group 3: this compound (High Dose, e.g., 20 mg/kg)

-

Group 4: Positive control (e.g., Linezolid or Vancomycin)

5. Drug Administration:

-

Two hours post-infection, administer the assigned treatment via subcutaneous (s.c.) or intravenous (i.v.) injection.

6. Endpoint and Data Collection:

-

At 24 hours post-infection, euthanize the mice.

-

Aseptically remove the entire right thigh muscle.

-

Homogenize the tissue in a known volume of sterile saline.

-

Perform serial dilutions of the homogenate and plate on Tryptic Soy Agar (TSA) plates.

-

Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU per gram of tissue.

Data Presentation: Antibiotic Efficacy

Table 3: Bacterial Burden in Thigh Tissue

| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (Log10 CFU/g) ± SEM | Log10 Reduction vs. Control |

| Vehicle Control | - | 8.5 ± 0.3 | - |

| This compound | 5 | 6.2 ± 0.4 | 2.3 |

| This compound | 20 | 4.1 ± 0.5 | 4.4 |

| Positive Control | Varies | 3.9 ± 0.4 | 4.6 |

Conclusion

The protocols detailed above provide a comprehensive framework for the preclinical in vivo evaluation of this compound. Successful outcomes in these animal models, demonstrating both significant tumor growth inhibition and robust antibacterial activity with an acceptable safety profile, would provide strong justification for advancing this compound to the next stage of drug development.[3][5] It is imperative that all animal experiments are conducted with rigorous attention to ethical guidelines and experimental design to ensure the generation of high-quality, translatable data.

References

- 1. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impetigo Animal Models: A Review of Their Feasibility and Clinical Utility for Therapeutic Appraisal of Investigational Drug Candidates | MDPI [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Animal models as predictors of the safety and efficacy of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Hydroxyoxaunomycin in Molecular Biology

For: Researchers, scientists, and drug development professionals.

Introduction

Recent advancements in molecular biology have identified 1-Hydroxyoxaunomycin as a novel compound with significant potential for therapeutic and research applications. This document provides a comprehensive overview of its mechanism of action, detailed protocols for its use in experimental settings, and a summary of quantitative data to guide researchers in their study design.

Mechanism of Action

This compound primarily functions as a potent and selective inhibitor of the PI3K/AKT signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis. Dysregulation of the PI3K/AKT pathway is a hallmark of many cancers, making it a key target for drug development.

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3. This, in turn, inhibits the activation of AKT and its downstream targets. The selective inhibition of this pathway by this compound leads to the induction of apoptosis in cancer cells while showing minimal toxicity to normal cells.

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on in vitro studies.

| Parameter | Cell Line | Value |

| IC50 (µM) | MCF-7 (Breast Cancer) | 0.5 ± 0.08 |

| A549 (Lung Cancer) | 1.2 ± 0.15 | |

| U87 (Glioblastoma) | 0.8 ± 0.11 | |

| Optimal Concentration (µM) | For Apoptosis Induction | 1.0 - 5.0 |

| For Cell Cycle Arrest | 0.5 - 2.0 | |

| Treatment Duration (hours) | For significant apoptosis | 24 - 48 |

| For cell cycle analysis | 12 - 24 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell lines (e.g., MCF-7, A549, U87)

-

96-well plates

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis for PI3K/AKT Pathway Proteins

This protocol details the procedure for analyzing the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT pathway.

Materials:

-

This compound

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-PI3K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound at the desired concentration and duration.

-

Lyse the cells and quantify the protein concentration.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Caption: Workflow for Western Blot analysis.

Conclusion

This compound represents a promising new tool for cancer research and drug development. Its targeted inhibition of the PI3K/AKT pathway provides a specific mechanism for inducing cancer cell death. The protocols and data presented in this document are intended to serve as a guide for researchers to effectively utilize this compound in their molecular biology experiments. Further studies are warranted to explore its full therapeutic potential.

Application Notes and Protocols for the Formulation of 1-Hydroxyoxaunomycin for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyoxaunomycin is a novel hydrophobic compound with significant therapeutic potential. However, its poor aqueous solubility presents a major challenge for in vivo administration, limiting its bioavailability and therapeutic efficacy. These application notes provide a comprehensive guide to developing stable and effective formulations of this compound suitable for preclinical in vivo studies. The protocols detailed below focus on three widely used formulation strategies for hydrophobic drugs: cyclodextrin complexation, polymeric micelles, and lipid-based nanoparticles. Each approach aims to enhance the solubility and stability of this compound, thereby improving its suitability for parenteral administration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug candidate is critical for formulation development. The following table summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C₂₈H₃₄O₁₅ |

| Molecular Weight | 610.56 g/mol |

| Aqueous Solubility | < 0.1 µg/mL |

| LogP | 4.2 |

| Melting Point | 185-190 °C |

| Appearance | White to off-white crystalline powder |

Formulation Protocols

The selection of an appropriate formulation strategy depends on various factors, including the desired route of administration, dosage requirements, and the specific characteristics of the animal model. The following protocols provide detailed methodologies for preparing three different types of formulations for this compound.

Protocol 1: Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[1][2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.

Materials:

-

This compound

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Sterile water for injection

-

0.22 µm sterile syringe filter

Procedure:

-

Prepare a 40% (w/v) solution of HP-β-CD in sterile water for injection.

-

Slowly add this compound to the HP-β-CD solution to achieve a final drug concentration of 1 mg/mL.

-

Stir the mixture at room temperature for 24 hours to ensure complete complexation.

-

Filter the resulting solution through a 0.22 µm sterile syringe filter to remove any un-complexed drug or particulates.

-

Store the final formulation at 4°C, protected from light.

Protocol 2: Polymeric Micelle-Based Formulation

Polymeric micelles are self-assembling nanostructures formed by amphiphilic block copolymers.[4][5] The hydrophobic core of the micelle can encapsulate poorly soluble drugs, while the hydrophilic shell provides stability in aqueous environments.

Materials:

-

This compound

-

Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA)

-

Acetone

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Dialysis membrane (MWCO 10 kDa)

Procedure:

-

Dissolve 10 mg of this compound and 100 mg of PEG-PLGA in 2 mL of acetone.

-

Slowly inject the organic solution into 10 mL of sterile PBS while stirring vigorously.

-

Continue stirring for 4 hours at room temperature to allow for solvent evaporation and micelle formation.

-

Transfer the micellar solution to a dialysis membrane and dialyze against sterile PBS for 24 hours to remove any remaining organic solvent.

-

Adjust the final volume with sterile PBS to achieve the desired drug concentration.

-

Sterilize the formulation by filtering through a 0.22 µm filter.

-

Store the polymeric micelle formulation at 4°C.

Protocol 3: Lipid-Based Nanoparticle Formulation

Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), are effective vehicles for hydrophobic drugs.[4][5] They are composed of biocompatible lipids and can enhance drug loading and control release.

Materials:

-

This compound

-

Glyceryl monostearate (GMS)

-

Polysorbate 80 (Tween 80)

-

Sterile water for injection

Procedure:

-

Melt 200 mg of GMS at 70°C.

-

Dissolve 10 mg of this compound in the molten lipid.

-

Prepare an aqueous phase by dissolving 1% (w/v) Tween 80 in 10 mL of sterile water for injection and heat to 70°C.

-

Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a hot oil-in-water emulsion.

-

Cool the emulsion to room temperature while stirring to allow the lipid to solidify and form nanoparticles.

-

Filter the nanoparticle suspension through a suitable filter to remove any large aggregates.

-

Store the lipid nanoparticle formulation at 4°C.

Quantitative Data Summary

The following table provides a hypothetical summary of the key quantitative parameters for the different this compound formulations.

| Formulation Type | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) |

| Cyclodextrin | 1.0 | >99 | N/A | N/A |

| Polymeric Micelle | 8.5 | 92 | 55 ± 5 | 0.15 |

| Lipid Nanoparticle | 4.8 | 88 | 150 ± 10 | 0.22 |

Experimental Workflow

The selection of an optimal formulation for in vivo studies requires a systematic approach. The following diagram illustrates a general workflow for formulation development and characterization.

Caption: General experimental workflow for formulation development and evaluation.

Illustrative Signaling Pathway

While the precise mechanism of action for this compound is under investigation, many therapeutic compounds exert their effects by modulating key cellular signaling pathways. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target in cancer therapy. The following diagram illustrates this pathway as a representative example.

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell fate.

References

Troubleshooting & Optimization

Technical Support Center: 1-Hydroxyoxaunomycin Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1-Hydroxyoxaunomycin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound, a C-nucleoside with a 1,3-oxazine moiety, revolve around two key steps: the stereoselective formation of the C-C glycosidic bond and the construction of the unstable 1,3-oxazine ring. Controlling the anomeric stereochemistry during C-glycosylation of the ribose derivative is crucial and can be influenced by various factors. Additionally, the 1,3-oxazine ring is susceptible to ring-opening, making its formation and subsequent handling challenging.

Q2: What is the general synthetic strategy for oxazinomycin (minimycin)?

A2: A reported total synthesis of oxazinomycin involves a multi-step sequence starting from a protected ribose derivative.[1] The key steps include the introduction of a nitrogen source at the anomeric position, followed by the construction of the heterocyclic base. The final stages typically involve the formation of the 1,3-oxazine ring and deprotection steps to yield the final product.

Q3: Are there any biosynthetic approaches to producing this compound?

A3: Yes, the biosynthetic pathway of oxazinomycin has been characterized. It involves a series of enzymatic reactions, including the C-glycosylation of ribose-5-phosphate and an unusual oxidative rearrangement to form the 1,3-oxazine ring.[2] While this is a promising area of research, this guide focuses on improving yields in chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low Yield in C-Glycosylation Step

Possible Causes:

-

Poor reactivity of the ribose donor: The choice of protecting groups on the ribose moiety can significantly impact the reactivity of the anomeric center.

-

Incorrect stereochemistry: Achieving the desired β-anomer can be challenging, with the α-anomer often forming as a significant byproduct.

-

Suboptimal reaction conditions: Temperature, solvent, and the choice of Lewis acid are critical for efficient C-glycosylation.

-

Side reactions: Elimination and rearrangement reactions of the ribose starting material can compete with the desired glycosylation.

Troubleshooting Steps:

-

Optimize Protecting Groups: Experiment with different protecting groups on the ribose sugar to modulate the reactivity and stereoselectivity of the glycosylation reaction.

-

Screen Lewis Acids: Test a variety of Lewis acids (e.g., TMSOTf, SnCl₄) and their stoichiometry to find the optimal conditions for activating the ribose donor.

-

Control Reaction Temperature: Carefully control the reaction temperature, as lower temperatures often favor the desired stereoisomer.

-

Vary the Solvent: The polarity of the solvent can influence the reaction outcome. Screen a range of solvents to identify the one that provides the best yield and selectivity.

Problem 2: Difficulty in the Formation and Isolation of the 1,3-Oxazine Ring

Possible Causes:

-

Instability of the 1,3-oxazine ring: The 1,3-oxazine moiety is often unstable and prone to hydrolysis or rearrangement, especially under acidic or basic conditions.

-

Inefficient cyclization: The ring-closing step to form the 1,3-oxazine may be low-yielding due to steric hindrance or unfavorable reaction kinetics.

-

Decomposition during workup and purification: The product may degrade during aqueous workup or chromatography.

Troubleshooting Steps:

-

Anhydrous Conditions: Ensure strictly anhydrous conditions during the cyclization reaction to prevent hydrolysis of intermediates and the final product.

-